

An In-depth Technical Guide to 1-Methylcyclopentanecarboxylic Acid

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Compound of Interest

Compound Name: 1-Methylcyclopentanecarboxylic acid

Cat. No.: B1205683

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This technical guide provides a comprehensive overview of **1-Methylcyclopentanecarboxylic acid**, including its synonyms, physicochemical properties, synthesis protocols, and its relevance in contemporary drug development as a scaffold for targeting ion channels involved in pain signaling.

Synonyms

1-Methylcyclopentanecarboxylic acid is known by several alternative names in chemical literature and commercial catalogs. These include:

- 1-Methylcyclopentane-1-carboxylic acid
- 1-Methylcyclopentanoic acid
- Cyclopentanecarboxylic acid, 1-methyl-

Physicochemical Properties

The key quantitative data for **1-Methylcyclopentanecarboxylic acid** are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

Property	Value
Molecular Formula	C ₇ H ₁₂ O ₂ [1]
Molecular Weight	128.17 g/mol [2]
Boiling Point	219.0 °C at 760 mmHg[1]
Density	1.1 g/cm ³ [1]
Melting Point	Not available[1][3]

Experimental Protocols

A common synthetic route to **1-Methylcyclopentanecarboxylic acid** involves a two-step process: the formation of its methyl ester via a Favorskii-type rearrangement, followed by hydrolysis to yield the final carboxylic acid.



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Caption: Synthetic workflow for **1-Methylcyclopentanecarboxylic acid**.

Step 1: Synthesis of Methyl 1-methylcyclopentanecarboxylate

This step is an adaptation of the Favorskii rearrangement used for the synthesis of methyl cyclopentanecarboxylate.

- Materials:
 - 2-Chloro-2-methylcyclohexanone
 - Sodium methoxide
 - Anhydrous ether
 - 5% Hydrochloric acid
 - 5% Aqueous sodium bicarbonate solution
 - Saturated sodium chloride solution
 - Anhydrous magnesium sulfate
- Procedure:
 - Equip a dry three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
 - Charge the flask with a suspension of sodium methoxide in anhydrous ether and begin stirring.
 - Add a solution of 2-chloro-2-methylcyclohexanone in dry ether dropwise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
 - After the addition is complete, heat the mixture under reflux for approximately 2 hours.
 - Cool the mixture and add water to dissolve the precipitated salts.
 - Separate the ether layer. Extract the aqueous layer with additional portions of ether.

- Combine the ether extracts and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
- Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
- The resulting crude ester, methyl 1-methylcyclopentanecarboxylate, is purified by vacuum distillation.

Step 2: Hydrolysis to **1-Methylcyclopentanecarboxylic Acid**

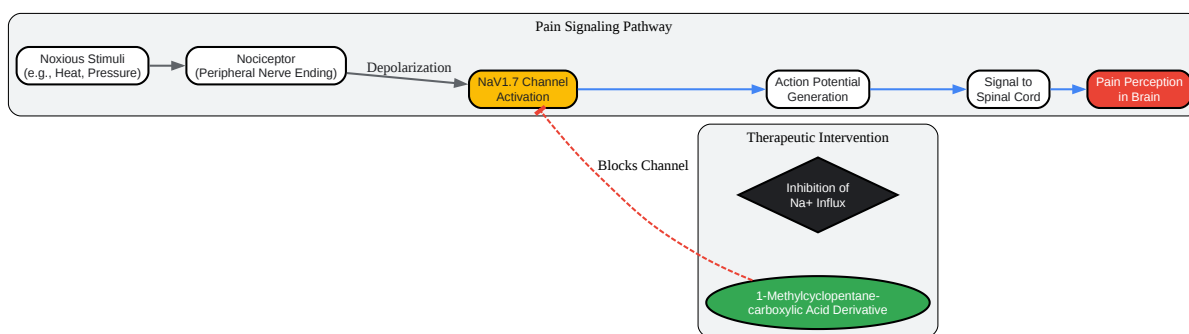
- Materials:
 - Methyl 1-methylcyclopentanecarboxylate
 - Aqueous sodium hydroxide (e.g., 10-20%)
 - Concentrated hydrochloric acid
 - Dichloromethane or other suitable organic solvent
- Procedure:
 - In a round-bottomed flask, combine methyl 1-methylcyclopentanecarboxylate with an aqueous solution of sodium hydroxide.
 - Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete (monitoring by TLC or GC is recommended).
 - Cool the reaction mixture to room temperature.
 - Acidify the mixture to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid, which will precipitate the carboxylic acid.
 - Extract the product into an organic solvent such as dichloromethane.
 - Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield **1-Methylcyclopentanecarboxylic acid**.

Biological Activity and Signaling Pathways

Derivatives of cyclopentane carboxylic acid have emerged as a significant area of research in drug discovery, particularly in the development of novel analgesics. Recent studies have identified these compounds as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.

The NaV1.7 channel is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of pain signals. It acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials in nociceptive neurons.^[4] The crucial role of NaV1.7 in pain perception is highlighted by human genetic studies, where loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) lead to a congenital inability to experience pain.

The inhibition of NaV1.7 by cyclopentane carboxylic acid derivatives represents a promising therapeutic strategy for pain management. By blocking this channel, these compounds can prevent the amplification of pain signals at their source, effectively reducing the sensation of pain. The discovery of these inhibitors has been driven by design elements that replace other chemical motifs with the cyclopentane carboxylic acid structure, which has been shown to significantly boost potency against NaV1.7.^{[2][5]}



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Caption: Inhibition of the NaV1.7 pain signaling pathway.

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